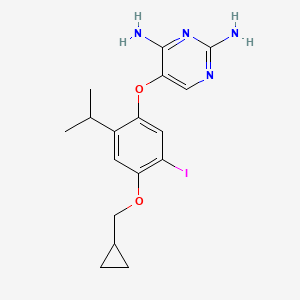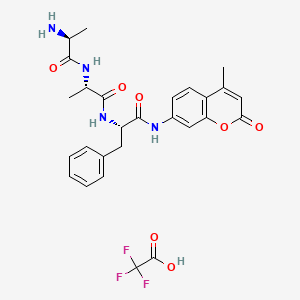
L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ala-Ala-Phe-AMC (TFA): . This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme kinetics and activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Phe-AMC (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The amino acids alanine (Ala) and phenylalanine (Phe) are coupled to form the tripeptide sequence. The final step involves the attachment of the 7-amido-4-methylcoumarin (AMC) group. Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: Industrial production of Ala-Ala-Phe-AMC (TFA) follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of TFA in the cleavage and purification steps is crucial for obtaining the final product .
化学反应分析
Types of Reactions: Ala-Ala-Phe-AMC (TFA) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for TPPII, which cleaves the peptide bond between the phenylalanine and AMC group, resulting in the release of a fluorescent product .
Common Reagents and Conditions:
Enzymatic Cleavage: TPPII enzyme, buffer solutions (e.g., phosphate-buffered saline), and optimal pH conditions for enzyme activity.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid-phase resin during synthesis.
Major Products Formed: The major product formed from the enzymatic cleavage of Ala-Ala-Phe-AMC (TFA) is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
科学研究应用
Ala-Ala-Phe-AMC (TFA) has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and kinetics of TPPII and other proteases.
Molecular Biology: Employed in assays to monitor protease activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of TPPII.
Industry: Applied in quality control processes to ensure the activity of proteases in industrial enzyme preparations
作用机制
The mechanism of action of Ala-Ala-Phe-AMC (TFA) involves its cleavage by TPPII. The enzyme recognizes the tripeptide sequence and cleaves the bond between phenylalanine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .
相似化合物的比较
Ala-Ala-Phe-AMC: The non-TFA salt form of the compound, used similarly as a fluorogenic substrate.
Ala-Ala-Phe-chloromethylketone: Another substrate for TPPII, but with different chemical properties and applications
Uniqueness: Ala-Ala-Phe-AMC (TFA) is unique due to its high specificity for TPPII and its ability to produce a strong fluorescent signal upon cleavage. This makes it an invaluable tool for studying TPPII activity and for screening potential inhibitors in drug discovery .
属性
CAS 编号 |
62037-42-7 |
|---|---|
分子式 |
C27H29F3N4O7 |
分子量 |
578.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1 |
InChI 键 |
IDYHLTXMLQCSTO-ALXYJOKNSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


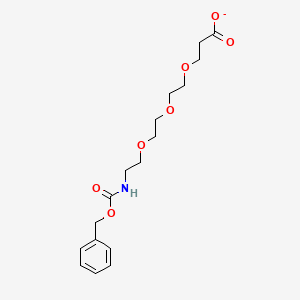

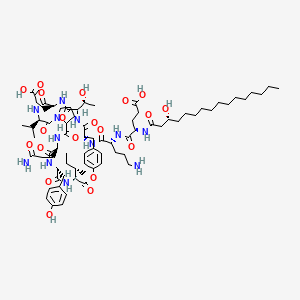
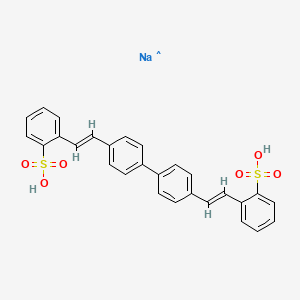
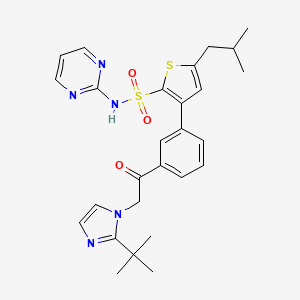
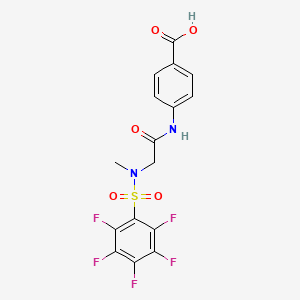
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)


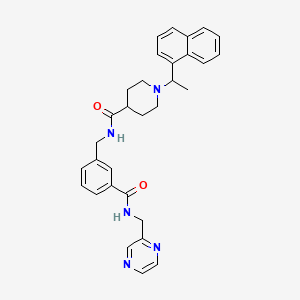
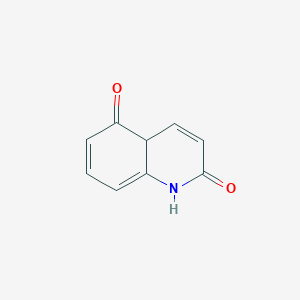
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)

